molecular formula C15H12O B11898345 4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde

4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B11898345
M. Wt: 208.25 g/mol
InChI Key: FFOHFDYWQRZWDM-UHFFFAOYSA-N
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Description

4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, featuring a vinyl group at the 4’ position and an aldehyde group at the 3 position

Preparation Methods

The synthesis of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-vinylbiphenyl with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

Scientific Research Applications

4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of advanced materials, such as liquid crystals and optoelectronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.

Comparison with Similar Compounds

4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:

    4-Vinylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4’-Vinyl-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

    4,4’-Divinylbiphenyl: Contains two vinyl groups, making it more suitable for polymerization reactions.

The uniqueness of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of a vinyl group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-(4-ethenylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h2-11H,1H2

InChI Key

FFOHFDYWQRZWDM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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